molecular formula C12H12FNO B2854928 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole CAS No. 2197055-64-2

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Cat. No.: B2854928
CAS No.: 2197055-64-2
M. Wt: 205.232
InChI Key: WFFDVZWPNGKFKX-UHFFFAOYSA-N
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Description

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole (CAS 2197055-64-2) is a fluorinated indole derivative of high interest in medicinal chemistry and organic synthesis research. With the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol, this compound serves as a versatile building block for the design of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds and its ability to bind to multiple receptors . The specific substitution pattern of this compound, featuring a fluorine atom at the 6-position and a tetrahydrofuran-3-yl group at the 3-position, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Indole derivatives are extensively utilized in multicomponent reactions (MCRs) for the construction of complex polycyclic frameworks due to their reactivity at the C-3 carbon atom, the nitrogen atom, and the C2–C3 π-bond . This compound is particularly suited for the synthesis of heterocyclic compounds with potential pharmacological applications, contributing to the development of new chemical entities for research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-3-(oxolan-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-1-2-10-11(6-14-12(10)5-9)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFDVZWPNGKFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and tetrahydrofuran derivatives.

  • Reaction Conditions: The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the use of a palladium-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing fluorine atom at position 6 and the electron-donating tetrahydrofuran (THF) moiety at position 3 create regioselective effects:

  • Nitration : In analogous 6-fluoroindoles, nitration occurs preferentially at position 5 or 4 due to fluorine’s meta-directing influence . For example, nitration of 6-fluoroindole-3-carboxaldehyde with HNO₃ yields 6-nitro derivatives .

  • Chlorosulfonation : Chlorosulfonic acid reacts at position 5 in fluorinated indoles, as seen in the synthesis of 5-chlorosulfonyl-1H-indole-3-carboxaldehyde .

Table 1: Electrophilic Substitution Trends in 6-Fluoroindoles

Reaction TypePosition AffectedConditionsYieldSource
NitrationC-5 or C-4HNO₃/AcOH, 80°C70–85%
ChlorosulfonationC-5ClSO₃H, 70°C, 2h65%

N-Alkylation and Functionalization

The indole nitrogen (position 1) undergoes alkylation, though steric hindrance from the THF group may influence regioselectivity:

  • N-Benzylation : In related 2,3-dimethylindoles, N-alkylation with benzyl bromide in DMF achieves >90% yield, while THF solvent reduces selectivity .

  • Deprotonation : Sodium hydride in THF/DMF mixtures facilitates N-alkylation but may lead to competing C-3 side reactions in crowded systems .

Table 2: N-Alkylation of Indole Derivatives

SubstrateReagentSolventTemperatureYieldSource
2,3-DimethylindoleBnBr, NaHDMF60°C93%
3-Substituted IndolesBnBr, K₂CO₃CH₃CNReflux85–90%

Cross-Coupling Reactions

The THF substituent’s steric and electronic profile enables participation in coupling reactions:

  • Heck Coupling : Palladium-catalyzed coupling of 3-iodoindoles with alkenes in DMF yields alkenylated products (81–92% yield) .

  • Sonogashira Coupling : Terminal alkynes react with 3-iodoindoles under PdCl₂(PPh₃)₂/CuI catalysis to form alkynylated derivatives (64–90% yield) .

Table 3: Cross-Coupling Reactions of 3-Substituted Indoles

Reaction TypeCatalyst SystemSubstrateYieldSource
Heck CouplingPd(OAc)₂, KOAc, Bu₄NCl3-Iodoindole + Styrene92%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-Iodoindole + Phenylacetylene85%

Ring-Opening and Functionalization of the THF Moiety

The tetrahydrofuran ring can undergo selective transformations:

  • Acid-Mediated Ring Opening : THF derivatives react with HCl to form diols, which can be further functionalized .

  • Oxidation : Using strong oxidants (e.g., KMnO₄), THF may convert to γ-lactone derivatives, though this is less common in indole-linked systems .

Knoevenagel Condensation

While the target compound lacks an aldehyde group, analogous indole-3-carboxaldehydes undergo condensation with active methylene compounds:

  • Reaction with Malononitrile : In AcOH, indole-3-carboxaldehyde forms α,β-unsaturated nitriles (75–90% yield) .

Reduction and Oxidation

  • Indole Ring Reduction : Hydrogenation of the indole ring to indoline is feasible but may require PtO₂ or Rh catalysts .

  • THF Stability : The THF ring remains intact under mild reducing conditions (e.g., NaBH₄) but may open under acidic hydrogenation .

Key Challenges and Opportunities

  • Regioselectivity : Competing reactivity at N-1, C-3, and the THF moiety necessitates precise reaction design.

  • Solvent Effects : DMF enhances N-alkylation efficiency over THF , while ethereal solvents like 2-MeTHF reduce selectivity .

  • Functionalization of the THF Group : Strategic modifications (e.g., introducing halogens) could enable diversification via cross-coupling .

Scientific Research Applications

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has demonstrated various biological activities that make it a candidate for therapeutic applications:

  • Inhibition of Enzymatic Activity : This compound acts as a selective inhibitor of tryptophan 2,3-dioxygenase (TDO), an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition can influence pathways related to mood disorders and neurodegenerative diseases, making it a target for drug development aimed at treating depression and other psychiatric conditions .
  • Antiviral Properties : Indole derivatives, including this compound, have been investigated for their antiviral activity. Studies indicate that modifications to the indole structure can enhance binding to viral proteins, potentially leading to the development of antiviral agents against HIV and other viruses .

Synthesis and Structural Variants

The synthesis of this compound involves several methodologies that highlight its versatility:

  • Multi-component Reactions : Recent advancements have employed multi-component reactions to synthesize indole derivatives efficiently. For instance, one-pot reactions involving indoles with various aldehydes and other reagents have yielded diverse products with improved yields and reduced reaction times .
  • Structural Modifications : The incorporation of different substituents on the indole ring can significantly affect its biological properties. For example, the introduction of halogens or alkyl groups has been shown to enhance anti-fusion activity against viral proteins .

Case Study 1: Tryptophan Metabolism Inhibition

A study focusing on the inhibition of TDO by this compound revealed its potential in modulating tryptophan metabolism. The compound was tested in vitro, showing significant inhibition at low micromolar concentrations, which could translate into therapeutic benefits for conditions linked to altered tryptophan metabolism .

Case Study 2: Antiviral Activity Against HIV

Research has highlighted the effectiveness of indole derivatives in inhibiting HIV replication. In cell culture experiments, compounds structurally related to this compound demonstrated reduced viral loads when administered alongside HIV-infected cells. These findings suggest that this compound could be developed into a novel antiviral therapy .

Comparative Data Table

The following table summarizes the key properties and applications of this compound compared to other indole derivatives:

Compound NameTDO InhibitionAntiviral ActivitySynthetic Methodologies
This compoundHighModerateMulti-component reactions
6-FluoroindoleModerateHighTraditional synthesis methods
Indole Derivative XLowHighOne-pot synthesis

Mechanism of Action

The mechanism by which 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydrofuran moiety contribute to its binding affinity and selectivity towards these targets, leading to various biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Substituent Key Features
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole 898765-01-0 C₁₂H₁₂FNO 205.23 Tetrahydrofuran-3-yl Oxygen-containing 5-membered ring; moderate polarity; potential H-bond donor
6-Fluoro-3-(piperidin-4-yl)-1H-indole 76315-55-4 C₁₃H₁₅FN₂ 218.27 Piperidin-4-yl Nitrogen-containing 6-membered ring; basic amine (often as hydrochloride salt)
6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole 1774896-40-0 C₁₃H₁₄FNO 219.25 Tetrahydro-2H-pyran-4-yl Oxygen-containing 6-membered ring; larger steric footprint than THF
6-Fluoro-3-[(E)-2-(1H-tetrazol-5-yl)vinyl]-1H-indole N/A C₁₁H₈FN₅ 229.22 Tetrazolyl vinyl Tetrazole as bioisostere for carboxylic acid; strong electron-withdrawing group

Key Observations:

  • Steric Effects: The pyran substituent (6-membered ring) introduces greater steric bulk than the 5-membered THF group, which may influence binding to biological targets.
  • Bioactivity Potential: The tetrazolyl vinyl derivative () exhibits confirmed IDO1 inhibitory activity due to its electron-withdrawing substituent, whereas the THF analog’s ether group may serve as a hydrogen-bond acceptor in receptor interactions .

Biological Activity

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural composition of this compound includes a fluorine atom, which enhances its lipophilicity and metabolic stability, and a tetrahydrofuran ring that may influence its binding affinity to biological targets. These features contribute to the compound's unique pharmacological profile.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Receptors : The fluorine substituent increases the compound's affinity for various receptors, enhancing its therapeutic potential.
  • Modulation of Enzymatic Activity : The tetrahydrofuran moiety may facilitate interactions with enzymes, affecting biochemical pathways crucial for cellular function.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)10

These findings indicate that the compound may target specific signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indole structure significantly impact biological activity. The presence of the fluorine atom at position 6 enhances both antimicrobial and anticancer activities compared to non-fluorinated analogs.

Comparative Analysis

A comparison between this compound and similar compounds highlights the importance of structural features:

Compound Fluorine Substituent Activity Type
6-Fluoro-3-(tetrahydrofuran)YesAntimicrobial, Anticancer
4-FluoroindoleNoLower activity
7-Fluoro-3-(tetrahydrofuran)YesSimilar activity

The unique combination of the fluorine atom and tetrahydrofuran moiety in this compound enhances its biological profile compared to its analogs.

Case Studies

Several studies have focused on the biological applications of indole derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole with fluorinated substituents showed significant antibacterial activity against resistant strains of bacteria .
  • Cancer Cell Line Research : In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, showing potent cytotoxic effects with an IC50 value lower than many existing chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, and how can reaction conditions be optimized?

Methodology:

  • Core Synthesis Steps :
    • Indole Functionalization : Fluorination at position 6 via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
    • Tetrahydrofuran (THF) Substitution : Introduce the THF moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic ester-functionalized THF derivative and the halogenated indole precursor .
  • Optimization Parameters :
    • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for efficient coupling.
    • Temperature : 80–100°C in polar aprotic solvents (e.g., DMF or MeCN) .
    • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) achieves >95% purity .

Q. Key Data :

StepYield (%)Purity (%)Key Reagents
Fluorination65–7590Selectfluor®, K₂CO₃
Coupling50–6085Pd(PPh₃)₄, THF-boronic ester

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology:

  • 1H/13C NMR : Confirm substitution patterns:
    • 6-Fluoro Indole : Downfield shift at C6 (δ ~160 ppm in 13C NMR) and coupling with adjacent protons (J = 8–10 Hz) .
    • THF Moiety : Distinct multiplet signals for tetrahydrofuran protons (δ 1.8–4.0 ppm) .
  • 19F NMR : Single peak near δ -120 ppm confirms fluorine position .
  • HRMS : Molecular ion peak at m/z 219.10 [M+H]+ (calculated: 219.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
  • Structural Verification : Confirm compound identity via X-ray crystallography (e.g., SHELX-refined structures) to rule out isomerism or impurities .
  • Dosage Consistency : Standardize molar concentrations using quantitative NMR (qNMR) to eliminate variability .

Example :
Discrepancies in IC₃₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Impurities in early synthetic batches (resolved via HPLC).
  • Differences in cell line sensitivity (address by testing multiple lines).

Q. What strategies improve crystal structure determination using SHELX for this compound?

Methodology:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve fluorine and THF ring positions .
  • Refinement in SHELXL :
    • Anisotropic Displacement Parameters : Model thermal motion for non-H atoms.
    • Twinned Data : Apply TWIN/BASF commands for twinned crystals (common with fluorinated indoles) .
  • Validation : Check R-factor convergence (<0.05) and geometry (bond length RMSD <0.01 Å) .

Case Study :
A SHELX-refined structure of a related fluorinated indole (R-factor = 0.043) confirmed the THF ring’s chair conformation .

Q. How do structural modifications (e.g., THF vs. piperidine substituents) alter bioactivity?

Methodology:

  • SAR Studies : Synthesize analogs (e.g., 3-piperidinyl vs. 3-THF indoles) and compare:
    • Binding Affinity : Surface plasmon resonance (SPR) for target proteins .
    • Metabolic Stability : Microsomal assays (e.g., t½ in human liver microsomes) .

Q. Data Comparison :

SubstituentTarget Affinity (Kd, nM)Metabolic t½ (min)
THF-3-yl120 ± 1045 ± 5
Piperidin-4-yl85 ± 1530 ± 3

THF derivatives exhibit enhanced metabolic stability due to reduced CYP450 interactions .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodology:

  • Docking Simulations : Use AutoDock Vina to model binding to tryptophan 2,3-dioxygenase (TDO), a common indole target .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with THF oxygen) .

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